

Orteronel Development Status and Clinical Trial Summary

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Compound Focus: Orteronel

CAS No.: 566939-85-3
Cat. No.: S548883

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The following tables summarize the reasons for discontinuation and key outcomes from major clinical trials.

Table 1: Development Status and Rationale for Discontinuation

Item	Details
Developer	Takeda Pharmaceutical Company [1]
Indication	Advanced Prostate Cancer (metastatic castration-resistant prostate cancer, mCRPC; and metastatic hormone-sensitive prostate cancer, mHSPC) [1] [2]
Key Mechanism	Investigational, non-steroidal, selective, reversible inhibitor of 17,20-lyase (a key activity of the CYP17A1 enzyme), suppressing extragonadal androgen synthesis [3] [4] [5]
Discontinuation Date	Announced in 2014 (for mCRPC) [1]
Primary Reason	Failure to demonstrate a statistically significant improvement in Overall Survival (OS) , the primary endpoint of pivotal Phase 3 trials, despite improvements in secondary endpoints like radiographic Progression-Free Survival (rPFS) [1] [2].

Table 2: Summary of Key Phase 3 Clinical Trial Outcomes

Trial / Population	Primary Endpoint (Overall Survival)	Key Secondary Endpoint(s)
ELM-PC 4 [1] mCRPC (prior to chemotherapy) Not met (No significant improvement) Met: Improved radiographic Progression-Free Survival (rPFS) ELM-PC 5 [1] mCRPC (post-chemotherapy) Not met (Interim analysis indicated goal was unlikely to be met) Met: Advantage in radiographic Progression-Free Survival (rPFS) SWOG S1216 [2] mHSPC Not met (Hazard Ratio: 0.86; 95% CI, 0.72 to 1.02; P=0.040) Met: Improved Progression-Free Survival (PFS: 47.6 vs. 23.0 months) and PSA response at 7 months		

Experimental Data and Protocol Insights

For researchers, the following quantitative data from earlier-phase trials provides insight into **Orteronel's** activity and safety profile.

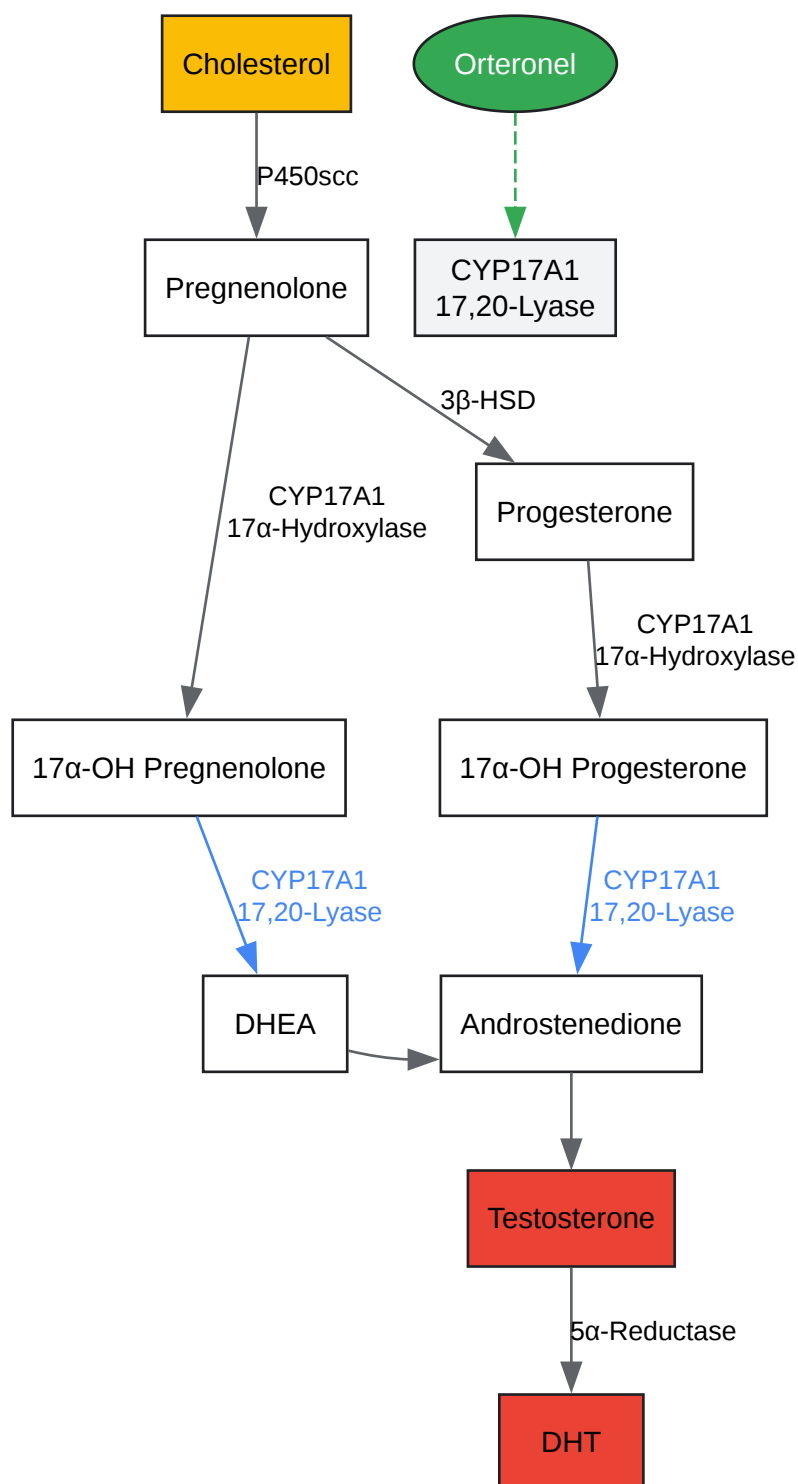
Table 3: Efficacy and Safety Data from Phase 1/2 Trials

Parameter	Results from Combination Therapy (Orteronel + Docetaxel + Prednisone) [3]	Results from Monotherapy (in Japanese patients) [5]
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| **PSA Response Rates** | After 4 cycles: • **≥30% reduction (PSA-30):** 68% • **≥50% reduction (PSA-50):** 59% • **≥90% reduction (PSA-90):** 23% • **Median best PSA response:** -77% | **≥50% reduction (PSA-50):** 13 out of 15 patients (87%) | | **Measurable Disease Response** | 7 out of 10 RECIST-evaluable patients (70%) achieved a partial response [3]. | Information not specified in the provided results. | | **Common Adverse Events (>30%)** | Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%), neutropenia (39%) [3]. | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%). Cases of pancreatitis were reported [5]. | | **Impact on Hormone Levels** | Rapid and durable reductions in dehydroepiandrosterone-sulfate (DHEA-S) and testosterone levels [3]. | Serum testosterone was rapidly suppressed below the lower limit of quantification across all doses [5]. |

Androgen Synthesis Pathway and Orteronel Mechanism

The diagram below illustrates **Orteronel**'s selective target within the androgen synthesis pathway.



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Key Considerations for Researchers

- **Clinical Program Conclusion:** **Orteronel** development for prostate cancer has been discontinued; no further clinical trials are expected [1] [6].
- **Differentiation from Other Agents:** **Orteronel** was more selective for 17,20-lyase inhibition over 17 α -hydroxylase compared to abiraterone. This selectivity was hypothesized to minimize disruption to glucocorticoid synthesis and reduce mineralocorticoid-related side effects, potentially reducing the requirement for co-administered steroids [4] [5].
- **Toxicity Management:** In trials, **Orteronel** was associated with side effects including fatigue, gastrointestinal issues, and hematological toxicities like neutropenia when combined with chemotherapy [3]. Pancreatitis was also noted as a potential risk [5].

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To cite this document: Smolecule. [Orteronel Development Status and Clinical Trial Summary].

Smolecule, [2026]. [Online PDF]. Available at:

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